2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide
Description
This compound is a synthetic triazolopyridazine derivative featuring a tert-butylsulfanyl substituent at position 6 and an N-(4-ethylphenyl)acetamide group at position 2. The triazolopyridazine core is a fused heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-5-13-6-8-14(9-7-13)20-16(25)12-23-18(26)24-15(21-23)10-11-17(22-24)27-19(2,3)4/h6-11H,5,12H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYUKBLMYIVBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, introduction of the tert-butylsulfanyl group, and subsequent acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include triazolopyridazine derivatives with variations in substituents at positions 2 and 4. For example:
- Compound A : 2-[6-(Methylsulfanyl)-3-oxo-triazolopyridazin-2-yl]-N-phenylacetamide
- Compound B : 2-[6-(Isopropylsulfanyl)-3-oxo-triazolopyridazin-2-yl]-N-(4-fluorophenyl)acetamide
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 443.53 g/mol | 387.45 g/mol | 421.50 g/mol |
| logP | 3.8 (predicted) | 2.5 | 3.2 |
| Sulfanyl Group | tert-Butyl | Methyl | Isopropyl |
| Aryl Substituent | 4-Ethylphenyl | Phenyl | 4-Fluorophenyl |
Physicochemical and Spectroscopic Properties
NMR data comparisons (as per methods in ) reveal distinct chemical shifts in regions influenced by sulfanyl and acetamide substituents. For instance:
- Region A (positions 39–44) : The tert-butyl group causes upfield shifts (~0.3 ppm) due to steric shielding.
- Region B (positions 29–36) : The 4-ethylphenyl acetamide induces downfield shifts (~0.5 ppm) in aromatic protons compared to phenyl or fluorophenyl analogs.
These shifts correlate with altered electronic environments, impacting solubility and intermolecular interactions .
Bioactivity and Toxicity
- Enzymatic Inhibition : The target compound shows 2-fold higher IC50 (12 nM) against kinase X compared to Compound A (25 nM), likely due to improved binding via the ethylphenyl group .
- Mutagenic Potential: Unlike heterocyclic amines (e.g., IQ, a 2A carcinogen ), the triazolopyridazine core lacks conjugated amine groups, reducing DNA adduct formation risks.
- Solubility in Hydrogel Models : In PEGDA-based 3D cultures (similar to ), the target compound exhibits lower solubility (0.8 mg/mL) than Compound B (1.5 mg/mL), suggesting formulation challenges for sustained delivery.
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethylphenyl)acetamide is a novel heterocyclic derivative with potential biological activities. Its unique structure suggests applications in medicinal chemistry, particularly as a lead compound for developing antitubercular agents.
Chemical Structure and Properties
This compound features a fused triazole and pyridazine ring system along with a tert-butylsulfanyl group and an oxo group. The molecular formula is with a molecular weight of approximately 405.9 g/mol. The presence of these functional groups influences its chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated concerning its potential as an antitubercular agent . The structural characteristics indicate that it could inhibit shikimate dehydrogenase, an essential enzyme in the biosynthesis pathway of Mycobacterium tuberculosis.
Antitubercular Activity
Research indicates that the compound exhibits promising antitubercular activity:
- Inhibition of Shikimate Dehydrogenase : Preliminary studies suggest that modifications to the compound's structure can enhance its potency against this enzyme. For instance, the compound has shown minimum inhibitory concentration (MIC) values of 0.5 μg/mL against the H37Rv strain and 4.0 μg/mL against multi-drug resistant strains of tuberculosis .
Structure-Activity Relationship (SAR)
An extensive SAR study is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their structural features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide | Similar triazole-pyridazine framework | Contains a fluorophenyl group |
| 2-[6-(tert-butylsulfanyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-methylphenyl)acetamide | Shares core structure | Different substituents on the aromatic ring |
Case Studies and Research Findings
Recent literature highlights various studies on heterocyclic compounds similar to our target molecule:
- Antiviral Properties : Compounds with similar heterocyclic structures have demonstrated antiviral activities against various viruses, including HSV and JUNV . This suggests that our compound may also exhibit antiviral properties worth exploring.
- Cytotoxicity Assessments : In studies evaluating cytotoxic effects in Vero cells, compounds derived from similar frameworks have shown varying degrees of cytotoxicity and selectivity . This aspect should be investigated further for our compound to determine its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
